molecular formula C11H13N3O2 B15349055 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid,a-amino- CAS No. 2203841-89-6

1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid,a-amino-

Cat. No.: B15349055
CAS No.: 2203841-89-6
M. Wt: 219.24 g/mol
InChI Key: RYFAPKOHZNIPIK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, a-amino- is a complex organic compound belonging to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, a-amino- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, a-amino- can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, a-amino- has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for various biological targets, potentially influencing biological processes.

  • Medicine: It has shown potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, a-amino- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, a-amino- can be compared with other similar compounds, such as:

  • Pyrrolo[2,3-c]pyridine derivatives

  • Pyrrolo[3,2-b]pyridine derivatives

  • Pyrrolo[3,4-c]pyridine derivatives

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, a-amino- lies in its specific arrangement of atoms and functional groups, which can influence its reactivity and biological activity.

Properties

CAS No.

2203841-89-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c12-9(13)4-6-5-14-10-7(6)2-1-3-8(10)11(15)16/h1-3,5,9,14H,4,12-13H2,(H,15,16)

InChI Key

RYFAPKOHZNIPIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2CC(N)N

Origin of Product

United States

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